IRAK inhibitor 4 trans
Description
Overview of Innate Immunity Signaling and the Toll-Like Receptor (TLR)/Interleukin-1 Receptor (IL-1R) Pathway
The innate immune system relies on a family of pattern recognition receptors, including Toll-Like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs), to detect signs of infection or tissue injury. acs.orgwikipedia.org TLRs recognize pathogen-associated molecular patterns (PAMPs), which are molecules characteristic of microorganisms, while IL-1Rs are activated by the pro-inflammatory cytokines IL-1 and IL-18. acs.orgwikipedia.orgnih.gov The signaling cascades initiated by these receptors are vital for orchestrating an effective inflammatory response. acs.org
Upon activation, most TLRs and all IL-1Rs recruit the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). acs.orgnih.govcuris.com This event is a critical juncture in the signaling pathway, leading to the formation of a larger protein complex. MyD88 acts as a scaffold, bringing together other signaling molecules to propagate the inflammatory signal downstream. wikipedia.org
The Interleukin-1 Receptor-Associated Kinase (IRAK) family consists of four members: IRAK1, IRAK2, IRAK-M (also known as IRAK3), and IRAK4. nih.gov All four play roles in TLR and IL-1R signaling. nih.gov They share a similar structure, including a death domain at the N-terminus and a central kinase domain. nih.gov Following the recruitment of MyD88 to the receptor, IRAK4 is brought into the complex. nih.govcuris.com This proximity allows for the subsequent recruitment and phosphorylation of IRAK1 and IRAK2, forming a signaling complex often referred to as the "Myddosome". frontiersin.org This complex then activates downstream pathways, including the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines. acs.org
IRAK4: A Master Regulator of MyD88-Dependent Signaling
Within the IRAK family, IRAK4 holds a unique and indispensable position. It is often referred to as the "master IRAK" because it is the most upstream and essential kinase in the MyD88-dependent signaling cascade. wikipedia.orgnih.gov
The kinase activity of IRAK4, its ability to phosphorylate other proteins, is absolutely required for its function in signal transduction. nih.gov Upon recruitment to the MyD88 complex, IRAK4's kinase activity is switched on, enabling it to phosphorylate and activate IRAK1. nih.gov This initiates a cascade of events leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of genes involved in inflammation. nih.gov
The critical role of IRAK4 is underscored by the consequences of its absence or malfunction. Individuals with genetic mutations that lead to IRAK4 deficiency are highly susceptible to recurrent and severe bacterial infections, particularly from pyogenic bacteria. nih.gov This highlights the non-redundant role of IRAK4 in mounting an effective immune response to certain pathogens. wikipedia.org Conversely, gain-of-function mutations in the upstream adaptor MyD88, such as the L265P mutation found in certain cancers like Activated B-cell type Diffuse Large B-cell Lymphoma (ABC-DLBCL), lead to constitutive activation of IRAK4 signaling. curis.com This drives uncontrolled cell proliferation and survival. curis.comfrontiersin.org
Rationale for IRAK4 Kinase Inhibition in Pathological Conditions
Given its central role in driving inflammation, the inhibition of IRAK4's kinase activity presents a compelling therapeutic strategy for a range of diseases. acs.org By blocking IRAK4, it is possible to interrupt the MyD88-dependent signaling pathway and thereby reduce the production of pro-inflammatory mediators. This approach holds promise for the treatment of various inflammatory and autoimmune disorders, including rheumatoid arthritis and lupus erythematosus. acs.org Furthermore, in cancers driven by mutations that activate this pathway, IRAK4 inhibitors have the potential to halt tumor growth and induce cancer cell death. curis.comfrontiersin.org The development of selective small molecule inhibitors, such as IRAK inhibitor 4 trans, is a key focus of research aimed at harnessing this therapeutic potential.
Aberrant IRAK4 Signaling in Autoimmune and Inflammatory Diseases
Dysregulation of the IRAK4 signaling pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory disorders. researchgate.net In these conditions, the persistent and inappropriate activation of TLRs and IL-1Rs leads to chronic inflammation and tissue damage. nih.gov
Rheumatoid Arthritis (RA): In RA, a chronic autoimmune disease affecting the joints, IRAK4 signaling contributes to the synovial inflammation and joint destruction. nih.gov Targeting IRAK4 is being explored as a novel therapeutic strategy to suppress the underlying inflammatory processes in RA. nih.gov
Systemic Lupus Erythematosus (SLE): Aberrant TLR signaling is a hallmark of SLE, and IRAK4 plays a crucial role in mediating the production of autoantibodies and inflammatory cytokines that drive the systemic manifestations of the disease. rupress.org
Hidradenitis Suppurativa (HS): HS is a chronic inflammatory skin condition where the expression of IRAK4 is significantly elevated in lesional skin. dovepress.com The overactivation of the IL-1R/TLR signaling pathway through IRAK4 is believed to exacerbate the inflammatory response in HS. dovepress.com Clinical trials with IRAK4 degraders have shown promise in reducing inflammatory markers in HS patients. dovepress.com
Other Inflammatory Conditions: The role of IRAK4 extends to other inflammatory conditions such as inflammatory bowel disease and psoriasis, where its inhibition is being investigated as a potential therapeutic approach. wikipedia.org
IRAK4 Dysregulation in Specific Malignancies
Beyond its role in inflammatory diseases, co-option of the IRAK4 signaling pathway is increasingly recognized as a central mechanism in the pathogenesis of certain cancers, particularly hematologic malignancies. frontiersin.orgresearchgate.net In these cancers, dysregulated IRAK4 activity promotes the survival and proliferation of malignant cells. frontiersin.org
Diffuse Large B-cell Lymphoma (DLBCL): In the activated B-cell-like (ABC) subtype of DLBCL, a significant percentage of cases harbor an activating mutation in the MYD88 gene (L265P). rupress.org This mutation leads to constitutive activation of the IRAK4 signaling pathway, promoting cancer cell survival. rupress.orgfrontiersin.org Inhibition of IRAK4 has been shown to be effective in preclinical models of MYD88-mutant DLBCL. rupress.org
Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML): In MDS and AML, particularly those with mutations in splicing factors like U2AF1 and SF3B1, there is an overexpression of a longer, more active isoform of IRAK4 (IRAK4-L). frontiersin.org This leads to heightened myddosome signaling and contributes to leukemic cell survival. frontiersin.org IRAK4 inhibitors have demonstrated anti-leukemic activity in preclinical models of these diseases. frontiersin.orgnih.gov
Other Cancers: Emerging evidence also implicates IRAK4 signaling in the progression of some solid tumors, including pancreatic and colon cancer, where it may contribute to chemoresistance. nih.govcuris.com
Historical Context of IRAK4 Inhibitor Discovery and Development
The recognition of IRAK4's central role in innate immunity and its disease associations spurred significant efforts in the pharmaceutical industry to develop small molecule inhibitors. The development process began with identifying compounds that could block the ATP binding site of the IRAK4 kinase domain. wikipedia.org
Early development faced challenges, but structure-based drug design and high-throughput screening have led to the discovery of potent and selective IRAK4 inhibitors. nih.govacs.org Several of these compounds have advanced into clinical trials for a variety of inflammatory diseases and cancers. frontiersin.orgnih.gov
More recently, a new class of therapeutics known as IRAK4 degraders, such as proteolysis-targeting chimeras (PROTACs), have entered clinical development. wikipedia.org These molecules are designed to not only inhibit the kinase activity of IRAK4 but also to promote its complete degradation, potentially offering a more profound and durable therapeutic effect. dovepress.com
The timeline below highlights key milestones in the development of IRAK4 inhibitors.
| Year | Milestone |
| 2002 | IRAK4 is identified as a critical upstream kinase in TLR/IL-1R signaling. |
| 2007 | Studies confirm the essential role of IRAK4 kinase activity in mediating TLR-induced immune responses. wikipedia.org |
| Mid-2010s | Development of highly selective small molecule IRAK4 inhibitors with good bioavailability. rupress.org |
| Late 2010s | Initiation of the first clinical trials of IRAK4 inhibitors in autoimmune diseases and cancer. wikipedia.orgnih.gov |
| Early 2020s | Emergence of IRAK4 degraders (PROTACs) entering clinical trials. wikipedia.org |
| 2022 | The 1st Annual IRAK4 in Cancer Symposium highlights the growing interest and promising preclinical and clinical data for IRAK4 inhibitors in oncology. curis.com |
| 2024 | Ongoing clinical trials continue to evaluate the efficacy and safety of various IRAK4 inhibitors and degraders in a range of diseases. nih.govclinicaltrials.gov |
Compound Information
IRAK inhibitor 4 (trans) is the trans-isomer of IRAK inhibitor 4, a compound that functions as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). medchemexpress.com
| Property | Value |
| Molecular Formula | C33H35F3N6O3 cymitquimica.commedchemexpress.com |
| Molecular Weight | 620.66 g/mol cymitquimica.commedchemexpress.com |
| Appearance | Solid cymitquimica.com |
| Form | Light yellow to yellow medchemexpress.com |
Properties
Molecular Formula |
C33H35F3N6O3 |
|---|---|
Molecular Weight |
620.66 |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Irak Inhibitor 4 Trans
Kinase Inhibition Profile of IRAK Inhibitor 4 trans
The efficacy of a kinase inhibitor is defined by its potency and selectivity. While detailed public data on the specific kinase inhibition profile of this compound is limited, its primary characterization is as an inhibitor of IRAK4. medchemexpress.cominvivochem.comtargetmol.com
Specificity Against IRAK4 Kinase Domain
This compound is identified as the trans isomer of IRAK inhibitor 4 and is classified as an inhibitor of IRAK4. medchemexpress.com The IRAK family includes two active kinases, IRAK1 and IRAK4, and two pseudokinases, IRAK2 and IRAK-M. medchemexpress.com The therapeutic rationale for targeting IRAK4 often involves seeking selectivity over other kinases, including IRAK1, to minimize off-target effects. nih.gov The unique structural features of the IRAK4 ATP-binding pocket, particularly the presence of a tyrosine gatekeeper residue, provide an opportunity for the design of selective inhibitors. nih.gov
ATP-Competitive Binding Mechanism
Small molecule kinase inhibitors most commonly function by competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase's active site. nih.gov This prevents the transfer of a phosphate (B84403) group from ATP to a substrate protein, thereby blocking the kinase's enzymatic activity. It is the presumed mechanism for most inhibitors of this class. The development of potent IRAK4 inhibitors has largely focused on novel classes of binders in this ATP-binding pocket. nih.gov
Molecular Interactions and Binding Mode within the IRAK4 Active Site
The interaction between an inhibitor and the kinase active site determines its potency and selectivity. The IRAK4 active site possesses distinct features that can be exploited for inhibitor design.
Role of Key Active Site Residues in Ligand Recognition (e.g., Gatekeeper Tyrosine)
A unique feature of the IRAK kinase family is the presence of a tyrosine residue (Tyr262 in IRAK4) at the "gatekeeper" position, which controls access to a hydrophobic back pocket within the ATP-binding site. nih.gov In many other kinases, this position is occupied by a smaller residue, making the interaction with the bulky tyrosine a key determinant for inhibitor selectivity. nih.gov The design of potent IRAK4 inhibitors often involves creating molecules that can favorably interact with this unique tyrosine gatekeeper, for instance, through aromatic-aromatic (π-π) interactions. nih.gov
Conformational Changes Induced by Inhibitor Binding
Kinase domains are dynamic structures that can adopt multiple conformations. Inhibitors can bind to different conformational states, which can influence their inhibitory profile. For instance, some inhibitors bind to the active "DFG-in" conformation, while others bind to and stabilize an inactive "DFG-out" conformation. invivochem.com While the specific conformational changes induced by this compound are not publicly detailed, studies with other IRAK4 inhibitors have shown that binding can stabilize either active or inactive states, which is a critical aspect of their mechanism. invivochem.comnih.gov
Impact on Downstream Signaling Pathways
By inhibiting IRAK4, this compound is expected to block the signal transduction cascade originating from TLRs and IL-1Rs. This signaling pathway is crucial for the activation of the innate immune response. frontiersin.org
Upon receptor stimulation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex. nih.gov Activated IRAK4 then phosphorylates and activates IRAK1 and/or IRAK2. nih.gov This leads to the recruitment and activation of TRAF6, an E3 ubiquitin ligase, which in turn activates downstream kinases like TAK1. frontiersin.org Ultimately, this cascade results in the activation of the IKK complex and MAP kinases (p38, JNK), leading to the activation of transcription factors NF-κB and AP-1. medchemexpress.com
Inhibition of IRAK4's kinase activity has been shown to be essential for blocking the production of inflammatory cytokines. nih.gov Studies using selective IRAK4 inhibitors have demonstrated a significant reduction in the production of cytokines in response to TLR activation. nih.gov Interestingly, some research suggests that while IRAK4's kinase activity is crucial for cytokine production, its scaffolding function (its physical presence in the Myddosome) is necessary for the initial activation of NF-κB and MAPK pathways. nih.gov Small molecule kinase inhibitors, by blocking the enzymatic function, effectively dampen the subsequent inflammatory signaling. biorxiv.org Therefore, this compound is anticipated to suppress the inflammatory response by preventing the activation of these critical downstream pathways.
Modulation of Myddosome Formation and Stability
The Myddosome is a multi-protein signaling hub that forms upon the activation of TLRs or IL-1Rs. This complex is essential for transducing signals that lead to an inflammatory response. The assembly is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn recruits IRAK4 through interactions between their respective death domains. This initial MyD88-IRAK4 complex then serves as a platform for the subsequent recruitment of IRAK1 or IRAK2, completing the core Myddosome structure.
The kinase activity of IRAK4 plays a dual and complex role in the lifecycle of the Myddosome. While IRAK4's scaffolding function is essential for the initial assembly of the complex, its kinase activity appears to regulate the stability and turnover of the Myddosome. Research indicates that the pharmacological inhibition of IRAK4's kinase activity does not prevent the formation of the Myddosome. In fact, several studies have surprisingly found that inhibiting IRAK4's kinase function leads to a more stable Myddosome complex. This stabilization is characterized by an increased association between MyD88 and IRAK1.
This suggests a model where IRAK4's kinase activity, particularly its trans-autophosphorylation upon Myddosome assembly, acts as a regulatory switch. This autophosphorylation is crucial for the stable recruitment and incorporation of IRAK1 and IRAK2 into the complex. Pharmacological inhibition of IRAK4 kinase activity has been shown to reduce the frequency of IRAK1 recruitment to MyD88 and decrease the stability and lifetime of the resulting MyD88:IRAK4:IRAK1 complex. Therefore, while the inhibitor does not block the initial assembly, it alters the composition and dynamics of the complex, ultimately impairing its signaling capacity.
| Effect of IRAK4 Kinase Inhibition | Impact on Myddosome Complex | Research Finding |
| Assembly | Does not prevent initial MyD88:IRAK4 co-assembly. | Death domain interactions are sufficient for the initial formation. |
| Stability | Leads to a more stable Myddosome structure. | Characterized by increased association of MyD88 with IRAK1. |
| IRAK1/2 Recruitment | Reduces stable incorporation and recruitment of IRAK1 and IRAK2/3. | IRAK4 autophosphorylation is a key trigger for stable IRAK1/2 recruitment. |
| Complex Lifetime | Reduces the lifetime of MyD88 puncta that have successfully recruited IRAK1. | Suggests the fully assembled complex is less stable without active IRAK4 kinase. |
Inhibition of IRAK1 and IRAK2 Phosphorylation
Following the formation of the Myddosome, a hierarchical phosphorylation cascade is initiated. IRAK4, once activated through proximity-induced trans-autophosphorylation, proceeds to phosphorylate IRAK1 and IRAK2. This phosphorylation event is a critical step that activates IRAK1 and IRAK2, allowing them to propagate the signal downstream.
An IRAK4 inhibitor, by blocking the catalytic activity of IRAK4, directly prevents the phosphorylation of its primary substrates, IRAK1 and IRAK2. This blockade halts the activation of these downstream kinases. Studies in murine macrophages have shown that the absence of IRAK4 kinase activity abrogates IRAK2 phosphorylation. Live-cell imaging has demonstrated that IRAK4 kinase inhibition not only reduces the recruitment of IRAK1 to the Myddosome but also prevents the subsequent post-translational processing of IRAK1, which includes hyper-phosphorylation.
While the requirement for IRAK4 kinase activity in phosphorylating IRAK1/2 is well-established, some context-dependent nuances exist. For instance, in certain human cell lines, IRAK1 activation may occur through an allosteric mechanism upon its interaction with IRAK4 within the Myddosome, even if IRAK4 is catalytically inactive. Nevertheless, the inhibition of IRAK4 kinase activity is a primary mechanism for preventing the full and effective activation of IRAK1 and IRAK2 across most biological systems.
Suppression of NF-κB and MAPK Pathway Activation (e.g., JNK, p38 MAPK)
Once activated, IRAK1 and IRAK2 dissociate from the Myddosome and interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling pathways, principally the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK) and p38 MAPK. These pathways are central to the transcriptional regulation of a wide array of inflammatory genes.
By preventing the activation of IRAK1 and IRAK2, IRAK4 kinase inhibition disrupts the signal transmission to TRAF6 and subsequent pathways. However, the precise impact on NF-κB and MAPK activation can be complex, reflecting the dual scaffold and kinase roles of IRAK4. Some studies report that selective inhibition of IRAK4's kinase activity has only a minimal or modest effect on the activation of NF-κB and MAPK, suggesting that the scaffolding function of IRAK4 is sufficient to mediate some level of activation for these pathways. In this context, the kinase activity is seen as being more critical for the eventual production of cytokines.
Conversely, other research demonstrates a more direct link, showing that IRAK4 inhibition leads to a reduction in the phosphorylation of p38 MAPK in neutrophils stimulated with TLR2 agonists. Furthermore, studies comparing IRAK4 kinase inhibition with IRAK4 degradation (which eliminates both kinase and scaffolding functions) have shown that degradation more effectively blocks the activation of NF-κB p65 and the phosphorylation of p38 pathway members. This highlights that while kinase inhibition significantly dampens the signaling, the complete removal of the IRAK4 protein has a more profound suppressive effect on these key inflammatory pathways.
Regulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)
The ultimate outcome of TLR/IL-1R signaling through the NF-κB and MAPK pathways is the production and secretion of pro-inflammatory cytokines and chemokines. These molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8, are key mediators of the inflammatory response.
A primary and consistent consequence of IRAK4 kinase inhibition is the potent suppression of this inflammatory cytokine production. Numerous studies have demonstrated that blocking IRAK4's catalytic function leads to significant reductions in the mRNA expression and protein secretion of these key cytokines in various immune cells, including macrophages and peripheral blood mononuclear cells (PBMCs), following stimulation with TLR ligands. The inhibition of cytokine production is often more complete than the inhibition of upstream NF-κB or MAPK activation, indicating that IRAK4 kinase activity is an essential checkpoint for the inflammatory cytokine response.
| Cytokine | Cell Type | Stimulus | Effect of IRAK4 Inhibition |
| TNF-α | Murine Macrophages | TLR ligands | Significant reduction in mRNA expression. |
| Human PBMCs | R848 (TLR7/8 agonist) | Significant inhibition of protein secretion. | |
| IL-1β | Murine Macrophages | TLR ligands | Significant reduction in mRNA expression. |
| Human PBMCs | R848 (TLR7/8 agonist) | Significant inhibition of protein secretion. | |
| IL-6 | Murine Macrophages | TLR ligands | Significant reduction in mRNA expression. |
| Human PBMCs | R848 (TLR7/8 agonist) | Significant inhibition of protein secretion. | |
| IL-8 | Human PBMCs | R848 (TLR7/8 agonist) | Significant inhibition of protein secretion. |
| IL-12 | Murine Dendritic Cells | Brucella abortus | Impaired production. |
Cellular Effects of this compound
The molecular mechanisms of IRAK4 inhibition translate into significant functional consequences at the cellular level, impacting both specialized immune cells and non-immune cells like those forming epithelial barriers.
Effects on Immune Cell Function (e.g., Macrophage Polarization, Dendritic Cell Activation, B-cell Activation)
IRAK4 is a master regulator of innate immune cell responses. Its inhibition profoundly affects the function of key cells involved in orchestrating inflammation and adaptive immunity.
Macrophages and Dendritic Cells: These cells are critical sentinels of the innate immune system. The activation of TLRs on their surface by pathogens leads to the production of pro-inflammatory cytokines that shape the ensuing immune response. IRAK4 is essential for this process. In both macrophages and dendritic cells, IRAK4 deficiency or inhibition impairs the production of key cytokines like TNF-α and IL-12 in response to bacterial components or whole pathogens. This blunts the ability of these cells to initiate a robust inflammatory response.
B-cell Activation: The role of IRAK4 extends to B-lymphocyte function. In certain hematological malignancies, such as Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) carrying MyD88 mutations, signaling through IRAK4 is constitutive and critical for driving NF-κB activity, which promotes tumor cell proliferation and survival. Inhibition of IRAK4 is therefore a strategy to block this oncogenic signaling. In the context of autoimmunity, IRAK4 kinase activity contributes to the activation of autoreactive B-lymphocytes and the production of autoantibodies. Mice with kinase-inactive IRAK4 on a lupus-prone background show reduced numbers of activated B-cells and lower levels of serum autoantibodies, an effect attributed in part to the reduced production of B-cell activating cytokines by macrophages and dendritic cells.
| Immune Cell Type | Key Function Affected by IRAK4 Inhibition | Consequence of Inhibition |
| Macrophages | Pro-inflammatory cytokine production (TNF-α) | Reduced inflammatory response to TLR ligands. |
| Dendritic Cells | Activation and cytokine production (TNF-α, IL-12) | Impaired ability to initiate and shape T-cell responses. |
| B-lymphocytes | Proliferation and survival (in MyD88-mutant lymphomas) | Blockade of oncogenic signaling pathways. |
| Activation and autoantibody production (in autoimmunity) | Reduction in autoantibody levels and B-cell activation. |
Modulation of Epithelial Barrier Integrity and Junctional Dynamics
Beyond its well-known role in immunity, IRAK4 signaling is also integral to maintaining the structural integrity of epithelial tissues. Epithelial barriers, such as the lining of the intestine and airways, are the body's first line of physical defense. Their integrity depends on the proper function of intercellular junctions, including tight junctions and adherens junctions.
Recent research has revealed that a baseline level of TLR signaling, mediated through IRAK4, is necessary to maintain epithelial tightness and barrier function. Studies using differentiated human Caco-2 intestinal epithelial cells as a model have shown that pharmacological inhibition of IRAK4 leads to a significant loss of epithelial barrier integrity, which can be measured as a dose-dependent reduction in trans-epithelial electrical resistance (TEER).
The mechanism underlying this effect involves the regulation of junctional dynamics. IRAK4 inhibition was found to reduce the localization of key tight junction (e.g., ZO-1, Claudins) and adherens junction proteins at the cell-cell interface, without altering the total cellular levels of these proteins. This loss of proper junctional protein localization is linked to a reduction in actomyosin-generated tension at the apical junctions. This tension is critical for maintaining the stability and integrity of the junctions. Therefore, by modulating junctional tension, IRAK4 signaling plays a direct role in the physical maintenance of epithelial barriers. These findings have been observed in both intestinal and bronchial epithelial cells, suggesting a conserved function.
| Parameter | Cell Model | Effect of IRAK4 Inhibition |
| Barrier Function | Caco-2 intestinal epithelial cells | Dose-dependent reduction in trans-epithelial electrical resistance (TEER). |
| Junctional Proteins | Caco-2 intestinal epithelial cells | Reduced junctional localization of tight and adherens junction components. |
| Junctional Tension | Caco-2 intestinal epithelial cells | Reduction in actomyosin-generated tension at tight junctions. |
Induction of Apoptosis and Inhibition of Proliferation in Malignant Cell Lines
This compound targets Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical enzyme in the signaling pathways that promote cell survival and proliferation in various cancers. frontiersin.org The aberrant activity of IRAK4 is linked to the progression of both hematologic malignancies and solid tumors. frontiersin.org By inhibiting IRAK4, this compound effectively disrupts these pro-survival signals, leading to apoptosis (programmed cell death) and a reduction in cancer cell proliferation.
Research has demonstrated that the inhibition of IRAK4 is a potent strategy against malignant cell lines. In models of Activated B-Cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), which often harbor mutations activating this pathway, IRAK4 inhibition leads to the suppression of nuclear factor kappa B (NF-κB) activation and subsequent rapid apoptosis. nih.gov Similarly, in breast cancer cell lines, an IRAK1/4 inhibitor was shown to have an apoptotic effect. biointerfaceresearch.com Studies on T-cell acute lymphoblastic leukemia (T-ALL) also indicate that disruption of IRAK1, a downstream target of IRAK4, results in apoptosis and cell-cycle disruption. nih.gov
The anti-proliferative effects are also well-documented. Treatment with an experimental IRAK4 inhibitor was found to reduce the viability and proliferation of patient-derived chronic lymphocytic leukemia (CLL) cells. nih.gov In acute myeloid leukemia (AML) cell lines that express a hypermorphic form of IRAK4, treatment with an IRAK4 inhibitor potently suppresses leukemic function. nih.gov This demonstrates the compound's ability to halt the uncontrolled growth characteristic of cancer.
| Malignant Cell Line Type | Specific Cell Line(s) | Observed Effects of IRAK4 Inhibition | Key Pathway(s) Affected |
|---|---|---|---|
| B-Cell Lymphoma | ABC-DLBCL, OCI-LY3, OCI-LY19 | Inhibition of proliferation, induction of apoptosis and cell death. nih.govtgtherapeutics.com | MyD88/IRAK4/NF-κB. nih.gov |
| Breast Cancer | BT-20, BT-549, MB-468, MCF-7 | Induction of apoptosis, increased sensitivity to chemotherapy. biointerfaceresearch.com | NF-κB, p38 MAPK. biointerfaceresearch.com |
| Acute Myeloid Leukemia (AML) | AML cell lines with IRAK4-L expression | Potent suppression of leukemic function. nih.gov | JNK, NF-κB. nih.gov |
| Chronic Lymphocytic Leukemia (CLL) | Patient-derived CLL cells | Reduced viability and proliferation. nih.gov | NF-κB. nih.gov |
Impact on Chemokine Secretion and Cellular Migration
The IRAK4 signaling pathway is a central regulator of inflammation, controlling the production of cytokines and chemokines—small proteins that mediate immune responses and direct cell movement. nih.govpatsnap.com this compound, by blocking IRAK4, significantly curtails the secretion of these inflammatory mediators.
The kinase activity of IRAK4 is essential for the induction of inflammatory cytokines following the activation of Toll-like receptors (TLRs). nih.gov Inhibition of IRAK4 kinase activity leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). nih.govnbuv.gov.ua For instance, in primary human monocytes stimulated with a TLR7/8 ligand, an IRAK4 inhibitor markedly reduced the production of IL-1, IL-6, and TNF. nih.gov
This reduction in cytokine and chemokine production has profound implications for the tumor microenvironment and metastasis. Chemokines are instrumental in recruiting immune cells and can also directly promote tumor cell migration and invasion. By suppressing the NF-κB and MAPK signaling pathways, which are major regulators of chemokine gene expression, this compound can alter the composition of the tumor microenvironment and impede the processes of cellular migration. biointerfaceresearch.compatsnap.com For example, NF-κB-related cytokines like CXCL8 (IL-8) play a significant role in the growth and metastasis of certain cancers. biointerfaceresearch.com Inhibition of the upstream IRAK4 pathway is therefore a viable strategy to modulate these processes. Research in ovarian cancer models has shown that an IRAK4 inhibitor can reduce tumor burden by fostering a less conducive environment for metastasis, partly through reduced cell adhesion and migration. researchgate.net
| Cytokine/Chemokine | Cell Type/Model | Effect of IRAK4 Inhibition |
|---|---|---|
| IL-1β | Primary human monocytes; Breast cancer cells. nih.govnbuv.gov.ua | Significantly reduced mRNA levels and protein production. nih.govnbuv.gov.ua |
| IL-6 | Primary human monocytes; Breast cancer cells. nih.govnbuv.gov.ua | Significantly reduced mRNA levels and protein production. nih.govnbuv.gov.ua |
| TNF | Primary human monocytes; Breast cancer cells. nih.govnbuv.gov.ua | Significantly reduced mRNA levels and protein production. nih.govnbuv.gov.ua |
| IFN-γ | Breast cancer cells. nbuv.gov.ua | Reduced gene expression. nbuv.gov.ua |
Structure Activity Relationship Sar and Rational Design Approaches for Irak4 Inhibitors
Computational and Biophysical Approaches to Inhibitor Design
The journey to create highly effective IRAK4 inhibitors is profoundly influenced by modern computational and biophysical methods. These approaches provide critical insights into the atomic-level interactions between the kinase and its inhibitors, guiding the strategic design of new chemical entities with improved therapeutic profiles.
X-ray Crystallography of IRAK4-Inhibitor Complexes
X-ray crystallography has been instrumental in revealing the three-dimensional structure of the IRAK4 kinase domain, offering a static yet detailed snapshot of how inhibitors bind. nih.govnih.gov These structures have unveiled unique features of the IRAK4 ATP-binding pocket that are crucial for rational drug design. nih.gov
A key discovery is the presence of a tyrosine residue (Tyr262) at the gatekeeper position, a feature that is exclusive to the IRAK family of kinases. nih.govmdpi.com This bulky tyrosine residue interacts with a conserved glutamate (B1630785) (Glu233) in the αC helix, pulling the helix into an active orientation. rcsb.org Consequently, the ATP-binding site in IRAK4 lacks the deep, hydrophobic back pocket often exploited in the design of inhibitors for other kinases. nih.govmdpi.com This structural peculiarity presents both a challenge and an opportunity for designing selective inhibitors. The uniquely shaped binding pocket, which includes a more open, solvent-exposed front area, provides an excellent basis for developing inhibitors with high selectivity. nih.gov
Several crystal structures of IRAK4 in complex with various inhibitors have been deposited in the Protein Data Bank (PDB), providing templates for structure-based drug design.
Table 1: Representative PDB Entries for IRAK4-Inhibitor Complexes
| PDB Code | Inhibitor/Ligand | Resolution (Å) | Description |
|---|---|---|---|
| 2NRU | N-acyl-2-aminobenzimidazole | 2.00 | Reveals the binding mode of an early, potent inhibitor and highlights the role of the tyrosine gatekeeper. rcsb.org |
| 4YP8 | Amidopyrazole inhibitor | 2.64 | Shows an unusual binding mode for the pyrazole (B372694) class of inhibitors. rcsb.org |
| 6VQL | Nicotinamide (B372718) inhibitor (Compound 12) | Not specified | Illustrates interactions within the ATP binding site for the nicotinamide series. nih.gov |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that complement the static images from crystallography. Docking predicts the preferred orientation of an inhibitor when bound to the IRAK4 active site, helping to rationalize observed SAR and propose new modifications. mdpi.comnih.gov These studies have consistently identified the importance of forming hydrogen bonds with the hinge region of the kinase, particularly with the backbone of residues Met265 and Val263. nih.govnih.gov This interaction, often referred to as the 'classical triad (B1167595) hinge binding interaction', is a critical anchor for many potent IRAK4 inhibitors. nih.gov
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Pharmacophore modeling and QSAR studies are used to build predictive models based on the chemical features of known inhibitors. A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors, acceptors, aromatic rings) necessary for biological activity. For IRAK4 inhibitors, common pharmacophore models include features that map to the key hinge interactions and occupancy of the hydrophobic regions of the ATP pocket. researchgate.net
3D-QSAR studies generate statistically robust models that correlate the 3D structural features of a series of compounds with their biological activity. nih.gov For example, a 3D-QSAR model developed for a series of 4,6-diaminonicotinamide (B1618703) derivatives revealed the crucial structural characteristics required to improve potency. nih.gov Such models, validated by statistical parameters like a high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²), serve as valuable predictive tools to estimate the activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov
Key Pharmacophores and Chemical Moieties Conferring IRAK4 Potency and Selectivity
The potency and selectivity of IRAK4 inhibitors are dictated by the specific chemical scaffolds and substituent groups that engage with the active site. Analysis of diverse chemical series reveals common strategies and key functional groups that are consistently employed to achieve high affinity.
Analysis of Different Chemical Series of IRAK4 Inhibitors
Medicinal chemistry efforts have yielded several distinct chemical classes of potent IRAK4 inhibitors. Each class utilizes a unique core scaffold to present the necessary pharmacophoric features for binding.
Amidopyrazoles: This class was identified through high-throughput screening and optimized using structure-based design. acs.org The pyrazole core serves as a versatile scaffold, with substituents at the N-1 and C-3 positions being critical for modulating potency and physicochemical properties. acs.org
N-Acyl-2-aminobenzimidazoles: This series also emerged from screening campaigns and was optimized to yield highly potent and selective inhibitors. researchgate.netnih.gov The core motif effectively forms the crucial hydrogen bonds with the kinase hinge region. researchgate.net
Imidazo[1,2-a]pyridines and Imidazo[1,2-b]pyridazines: These fused bicyclic scaffolds have proven to be effective cores for IRAK4 inhibitors, offering a rigid framework to position key interacting groups. researchgate.netnih.gov The imidazo[1,2-b]pyridazine (B131497) series, for instance, has produced inhibitors with picomolar to low nanomolar potency. nih.gov
Thiazole and Pyridine Amides: These were among the earlier series investigated for IRAK4 inhibition. nih.gov SAR studies on these compounds highlighted the importance of the orientation and basicity of nitrogen atoms in the heterocyclic rings for modulating activity. nih.gov
Indazoles and Azaindazoles: More recent efforts have focused on these scaffolds, particularly for developing CNS-penetrant inhibitors. digitellinc.com Structure-based design has been employed to optimize these compounds for potency, selectivity, and drug-like properties. digitellinc.com
Table 2: Representative IRAK4 Inhibitors from Different Chemical Series
| Chemical Series | Representative Compound | IRAK4 IC₅₀ (nM) | Key Features |
|---|---|---|---|
| Amidopyrazole | Compound 32 | 11 | Potent enzyme inhibitor with good cellular activity. acs.org |
| N-Acyl-2-aminobenzimidazole | Compound 16 | 27 | Highly potent, selective, and orally bioavailable. researchgate.net |
| Imidazo[1,2-b]pyridazine | Compound 5 | 1.3 | Excellent potency and favorable kinase selectivity profile. nih.gov |
| Isoquinoline (Pfizer) | Zimlovisertib (PF-06650833) | 0.52 | Clinical candidate with high potency. researchgate.net |
Impact of Substituents on Binding Affinity and Kinase Selectivity
Fine-tuning the substituents on a given inhibitor scaffold is the cornerstone of medicinal chemistry optimization. SAR studies have provided clear insights into how specific modifications influence IRAK4 binding and selectivity against other kinases.
A primary goal is to achieve selectivity by exploiting the unique features of the IRAK4 active site, such as the Tyr262 gatekeeper and the lack of a back pocket. nih.govmdpi.com For example, designing inhibitors that interact favorably with Tyr262 can enhance selectivity over kinases with smaller gatekeeper residues. mdpi.com Counterscreening against other kinases, such as FLT3 or Lck, is often used as a benchmark to monitor and improve selectivity during the optimization process. nih.govacs.org
Table 3: SAR for the Amidopyrazole Series (N-1 Substituents) Table based on a C-3 piperidine (B6355638) sulfonamide core.
| Compound | N-1 Substituent | IRAK4 IC₅₀ (nM) | Rationale/Observation |
|---|---|---|---|
| 20 | 4-methylphenyl | 15 | Parent compound in this sub-series. acs.org |
| 21 | 3-methylphenyl | 150 | Moving the methyl group to the meta position leads to a marked decrease in potency. acs.org |
| 22 | Phenyl | 60 | Removal of the methyl group results in a 4-fold loss in activity compared to compound 20. acs.org |
Table 4: SAR for the Indazole Series (R¹ Substituents) Table based on an indazole core developed by Bayer.
| Compound | R¹ Substituent | IRAK4 IC₅₀ (nM) | FLT3 IC₅₀ (nM) | Rationale/Observation |
|---|---|---|---|---|
| 12 | Methoxy | 7.9 | 1300 | Methoxy group provides high potency and good selectivity. nih.gov |
| 13 | Ethoxy | 3.2 | 2300 | Slightly larger alkoxy group improves potency while maintaining excellent selectivity. nih.gov |
| 14 | Isopropoxy | 1.9 | 1500 | Further increase in steric bulk leads to the most potent compound in this series. nih.gov |
| 15 | Hydroxy | 180 | 1800 | The hydroxyl group is less favorable, leading to a significant drop in potency. nih.gov |
These examples demonstrate that even subtle changes to a substituent's size, position, or electronics can have a profound impact on binding affinity and selectivity. This detailed understanding, derived from iterative cycles of design, synthesis, and testing, is essential for advancing IRAK4 inhibitors toward clinical success.
Stereochemical Considerations in IRAK4 Inhibition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its protein target. For kinase inhibitors, specific stereoisomers often exhibit vastly different biological activities due to the precise geometric and electronic complementarity required for binding to the ATP pocket of the kinase.
The specific orientation of functional groups dictated by the trans configuration can:
Position key pharmacophores in optimal locations to form hydrogen bonds with the kinase hinge region (e.g., residues Met265 and Val263). nih.gov
Direct other parts of the molecule towards specific sub-pockets, such as the hydrophobic front pocket or the region near the unique tyrosine gatekeeper (Tyr262), which can enhance both potency and selectivity. nih.gov
Minimize steric clashes with residues lining the ATP-binding site, which would otherwise reduce binding affinity.
Changing the configuration from trans to cis (where substituents are on the same side of the ring) would alter the molecule's topology, potentially leading to a significant loss of inhibitory activity.
The influence of stereoisomerism extends beyond simple cis/trans relationships to include enantiomers and diastereomers at multiple chiral centers. The development of the clinical candidate Zimlovisertib (PF-06650833) provides a clear example of how subtle changes in stereochemistry can impact the biological activity of an IRAK4 inhibitor. nih.govacs.org
In the case of Zimlovisertib, which features a substituted lactam ring with multiple stereocenters, a slight but consistent preference was observed for the all-syn (2S,3S,4S) stereochemistry compared to its diastereomer, the (2S,3S,4R) isomer, where the fluorine substituent is in an anti position relative to the other two substituents. nih.gov This preference highlights the high degree of spatial precision required for optimal binding. Although the improvement in potency was modest, it was a key finding in the lead optimization process. nih.govacs.org Similarly, for another compound series, only the R-enantiomer exhibited acceptable biochemical potency, and its co-crystal structure with IRAK4 confirmed its absolute stereochemistry. nih.gov
| Compound | Stereochemistry | IRAK4 Enzyme IC50 (nM) | Cellular (PBMC) IC50 (nM) |
|---|---|---|---|
| Zimlovisertib (PF-06650833) | (2S,3S,4S) - all-syn | 0.5 | 1.1 |
| Isomer 7 | (2S,3S,4R) - anti-fluoro | 1.4 | 3.8 |
Data adapted from research on Zimlovisertib (PF-06650833). nih.gov
Strategies for Optimizing Inhibitor Properties
Rational drug design aims to systematically modify a lead compound to improve its therapeutic properties. For IRAK4 inhibitors, this involves enhancing target binding, increasing selectivity over other kinases, and modulating physicochemical characteristics to ensure suitability for research and potential clinical development.
Structure-based drug design is a powerful tool for improving potency. By obtaining co-crystal structures of inhibitors bound to IRAK4, researchers can visualize the precise interactions and identify opportunities for optimization. acs.org
Key strategies include:
Engaging the "Front Pocket": IRAK4 possesses a unique "front pocket" near the ATP binding site. Designing inhibitors with moieties that extend into this pocket can significantly improve potency and selectivity. nih.gov
Optimizing Hinge Binding: The interaction with the kinase hinge region is crucial for anchoring the inhibitor. Modifications to the inhibitor's core scaffold are often made to maximize hydrogen bonding with residues like Met265. nih.gov
Fragment-Based Design: Starting with small fragments that bind weakly to the IRAK4 active site and growing them into larger, more potent molecules is an effective strategy. This approach led to the development of the potent clinical candidate PF-06650833 from a micromolar fragment hit. nih.gov
Achieving high selectivity is critical to minimize off-target effects. The human kinome contains over 500 kinases, many with similar ATP-binding sites. Strategies to enhance selectivity for IRAK4 often exploit its unique structural features. nih.gov
Targeting the Tyrosine Gatekeeper: Unlike most kinases that have a smaller threonine or a phenylalanine residue at the gatekeeper position, IRAK4 has a larger tyrosine (Tyr262). Designing inhibitors that form optimized π-stacking interactions with this tyrosine can effectively differentiate IRAK4 from other kinases. nih.gov
Strategic Fluorination: The incorporation of fluorine atoms can modulate electronic properties and lead to favorable interactions. In the development of one nicotinamide series, the rational addition of a single fluorine atom resulted in a remarkable improvement in kinome selectivity. nih.gov
| Kinase Target | IC50 (nM) |
|---|---|
| IRAK4 | 2.8 |
| TNIK | 130 |
| IRAK3 | 760 |
| TYRO3 | 980 |
| cKIT | >2000 |
| LCK | >2000 |
Data for compound 21 from a nicotinamide series. nih.gov
For an inhibitor to be a useful research tool or a potential therapeutic, it must possess suitable physicochemical properties. These properties, often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion), determine the compound's behavior in biological systems. acs.org
Optimization strategies focus on:
Improving Solubility: Poor aqueous solubility can hinder biological testing and in vivo studies. Medicinal chemists address this by modifying scaffolds, for instance, by replacing flat aromatic rings with semi-saturated bicycles like dihydrobenzofurans, which improves properties while maintaining potency. acs.org
Enhancing Metabolic Stability: Inhibitors must be stable enough to reach their target. Researchers test compounds for stability in liver microsomes and modify metabolically liable sites to reduce clearance. nih.gov
Modulating Permeability: The ability of a compound to cross cell membranes is essential for cellular activity. Properties like efflux in Caco-2 assays are monitored, and structural changes are made to balance permeability with other desired characteristics. nih.gov
Through these iterative cycles of design, synthesis, and testing, researchers can develop IRAK4 inhibitors with the high potency, selectivity, and favorable physicochemical properties required for advanced preclinical and clinical investigation.
Preclinical Pharmacological Characterization of Irak Inhibitor 4 Trans
In Vitro Assays for IRAK4 Inhibition
The initial characterization of a potential therapeutic agent involves a series of in vitro assays to determine its activity and mechanism of action at the molecular and cellular levels. For IRAK inhibitor 4 trans, this would typically involve biochemical assays to confirm direct inhibition of the IRAK4 enzyme and cell-based assays to assess its functional consequences.
Biochemical Kinase Assays
Biochemical kinase assays are fundamental for quantifying the direct inhibitory effect of a compound on its target enzyme. While "this compound" is described as an IRAK4 inhibitor, specific, publicly available data from biochemical kinase assays detailing its potency (e.g., IC50 value) against purified IRAK4 enzyme could not be located in the searched scientific literature. Such assays are crucial for determining the concentration of the inhibitor required to reduce the kinase activity by half, providing a primary measure of its potency.
Cell-Based Functional Assays for Target Engagement
To understand if an inhibitor can effectively reach and modulate its target within a cellular context, cell-based functional assays are employed. These assays assess the downstream effects of target inhibition.
IRAK1 Phosphorylation: Upon activation of the TLR/IL-1R signaling pathway, IRAK4 phosphorylates IRAK1. A potent IRAK4 inhibitor would be expected to block this phosphorylation event. However, specific data from IRAK1 phosphorylation assays conducted with "this compound" are not available in the public domain.
MyD88-Dependent Reporter Assays: Myeloid differentiation primary response 88 (MyD88) is an essential adaptor protein in the IRAK4 signaling pathway. MyD88-dependent reporter assays are used to measure the activity of downstream transcription factors, such as NF-κB. Inhibition of IRAK4 should lead to a decrease in the reporter signal. Detailed results from MyD88-dependent reporter assays for "this compound" have not been published in the available scientific literature.
Cellular Assays for Cytokine Release and NF-κB/MAPK Activation
The ultimate functional consequence of IRAK4 inhibition is the suppression of pro-inflammatory signaling pathways and the subsequent reduction in cytokine production.
Cytokine Release: Assays measuring the release of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from immune cells (e.g., peripheral blood mononuclear cells or specific cell lines) stimulated with TLR ligands (e.g., lipopolysaccharide) are critical for evaluating the anti-inflammatory potential of an IRAK4 inhibitor.
NF-κB/MAPK Activation: IRAK4 signaling leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), which are central to the inflammatory response. Assays to measure the activation of these pathways (e.g., by assessing the phosphorylation of key signaling proteins) would provide further evidence of the inhibitor's mechanism of action.
Despite the importance of these assays, specific data tables and detailed research findings from such cellular assays for "this compound" are not currently available in the peer-reviewed scientific literature.
Efficacy in Preclinical Disease Models (In Vivo)
To assess the therapeutic potential of a compound, it is essential to evaluate its efficacy in animal models that mimic human diseases. For an IRAK4 inhibitor like this compound, these would primarily include models of autoimmune and chronic inflammatory conditions.
Murine Models of Autoimmune Diseases
Lupus Erythematosus: Systemic lupus erythematosus (SLE) is a complex autoimmune disease where the TLR pathway is implicated. Murine models of lupus, such as the MRL/lpr or NZB/W F1 strains, are commonly used to test the efficacy of potential therapeutics.
Rheumatoid Arthritis: In rheumatoid arthritis (RA), IRAK4-mediated signaling contributes to the chronic inflammation and joint destruction. Collagen-induced arthritis (CIA) in mice is a standard model for evaluating anti-arthritic compounds.
Gouty Arthritis: Gout is an inflammatory arthritis triggered by monosodium urate crystals, which activate the inflammasome via TLR signaling. Animal models of gouty arthritis involve the injection of these crystals into the joint space.
A comprehensive search of the scientific literature did not yield any specific studies or data on the in vivo efficacy of "this compound" in these or other murine models of autoimmune diseases.
Animal Models of Chronic Inflammatory Conditions
Inflammatory Bowel Disease: Inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Murine models of colitis, such as the dextran (B179266) sodium sulfate (B86663) (DSS)-induced or trinitrobenzenesulfonic acid (TNBS)-induced colitis models, are widely used to test new therapies.
Inflammatory Skin Disorders: Conditions like psoriasis and atopic dermatitis involve significant inflammatory components, with TLR signaling playing a role. Imiquimod-induced skin inflammation in mice is a common model for psoriasis.
Similar to the autoimmune disease models, there is a lack of published, peer-reviewed data demonstrating the efficacy of "this compound" in animal models of chronic inflammatory conditions.
Xenograft and Syngeneic Models of Hematologic Malignancies
The efficacy of IRAK4 inhibition has been extensively evaluated in preclinical models of blood cancers, where aberrant TLR/MyD88 signaling is a common oncogenic driver.
B-cell Lymphoma: In xenograft models of Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), which frequently harbors activating mutations in the MyD88 gene, IRAK4 inhibitors have demonstrated potent single-agent activity. For instance, the IRAK4 inhibitor ND-2158 was shown to decrease tumor growth in a mouse xenograft model of ABC DLBCL. Similarly, the orally bioavailable IRAK4 inhibitor emavusertib (B3028269) (CA-4948) resulted in greater than 90% tumor growth inhibition in the OCI-Ly3 xenograft model and showed dose-dependent efficacy in other ABC-DLBCL models, including OCI-Ly10. This anti-tumor effect is linked to the inhibition of the NF-κB pathway, which is essential for the survival of these lymphoma cells.
Acute Myeloid Leukemia (AML): IRAK4 is a therapeutic target in AML, particularly in cases featuring spliceosome mutations (e.g., U2AF1, SF3B1) that lead to the expression of a hypermorphic long-form of IRAK4 (IRAK4-L). This oncogenic isoform promotes leukemic cell survival through myddosome activation. Preclinical studies have confirmed that IRAK4 inhibitors can potently suppress leukemic function in AML cell lines that predominantly express IRAK4-L. In subcutaneous AML tumor models like MV4-11 and MOLM-14, which have FLT3-ITD mutations, emavusertib induced tumor regression, with complete tumor regression maintained for over 60 days in the 100 mg/kg treatment group. Furthermore, a novel imidazopyridine compound that inhibits IRAK1/4 and FLT3 demonstrated survival prolongation in a mouse xenograft model of AML, equivalent to the leading FLT3 inhibitor, gilteritinib.
T-cell Acute Lymphoblastic Leukemia (T-ALL): In T-ALL, IRAK1 and IRAK4 levels are often elevated compared to normal T cells. Targeted inhibition of IRAK1/4 with a pharmacological inhibitor has been shown to dramatically impede the proliferation of T-ALL cells in murine leukemia models. In xenograft models, treatment with an IRAK1/4 inhibitor significantly reduced the number of T-ALL cells and delayed the progression of the disease. While the inhibitor had a limited effect on inducing cell death as a monotherapy, it played a crucial role in sensitizing T-ALL cells to other therapeutic agents.
Table 1: Efficacy of IRAK4 Inhibition in Hematologic Malignancy Models
| Cancer Type | Model | Compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| ABC DLBCL | OCI-Ly3 Xenograft | Emavusertib (CA-4948) | >90% tumor growth inhibition. | |
| ABC DLBCL | Mouse Xenograft | ND-2158 | Decreased tumor growth. | |
| AML | MV4-11 Xenograft | Emavusertib (CA-4948) | Complete tumor regression. | |
| T-ALL | Xenograft Model | IRAK1/4 Inhibitor | Reduced T-ALL cell numbers and delayed disease progression. |
Models of Solid Tumors
The therapeutic potential of IRAK4 inhibition extends to solid tumors, particularly those that arise in or metastasize to the central nervous system (CNS), leveraging the ability of specific inhibitors to cross the blood-brain barrier.
CNS Lymphoma: Primary CNS Lymphoma (PCNSL) is an aggressive brain tumor where the MyD88/IRAK4 signaling pathway is often constitutively active. The oral IRAK4 inhibitor emavusertib has demonstrated the ability to penetrate the blood-brain barrier and achieve therapeutic concentrations in both the brain and cerebrospinal fluid. In a preclinical syngeneic model of primary CNS B-cell lymphoma (A20), emavusertib treatment led to a dose-dependent improvement in survival. Specifically, a 100mg/kg dose improved median survival by 68%, with 37.5% of mice achieving durable survival. This effect was associated with the downregulation of critical downstream signaling pathways, including MAPK and NF-κB.
Melanoma Brain Metastases: Human melanoma brain metastases show high expression of IRAK4. In murine models using B16F10 CNS melanoma tumors, high-dose monotherapy with emavusertib resulted in a markedly reduced tumor burden. This anti-tumor activity translated into a significant survival advantage, with the median survival for treated mice increasing by 35% compared to the vehicle group (17.0 days vs. 12.6 days).
Breast Cancer: IRAK1, a kinase partner of IRAK4, is frequently overexpressed in breast cancer, especially in triple-negative breast cancer (TNBC). A pharmacological IRAK1/4 inhibitor has been shown to selectively inhibit the growth of TNBC cells in 3D Matrigel and mammosphere models, which are preclinical systems that mimic aspects of tumor architecture and cancer stem cell properties. The sensitivity of a panel of 14 breast cancer cell lines to this IRAK1/4 inhibitor showed a significant positive correlation with the level of IRAK1 expression, indicating a potential biomarker for treatment response.
Table 2: Efficacy of IRAK4 Inhibition in Solid Tumor Models
| Cancer Type | Model | Compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| CNS Lymphoma | PCNSL Xenograft | Emavusertib (CA-4948) | Improved median survival by 68%; Downregulated MAPK and NF-κB pathways. | |
| Melanoma Brain Metastases | B16F10 Murine Model | Emavusertib (CA-4948) | 35% improvement in mean overall survival; Reduced tumor burden. | |
| Triple-Negative Breast Cancer | 3D Matrigel/Mammosphere | IRAK1/4 Inhibitor | Marked inhibition of 3D growth in high IRAK1-expressing cells. |
Synergistic Effects of this compound in Combination Research
A key finding from preclinical research is the ability of IRAK4 inhibitors to act synergistically with other anti-cancer agents, enhancing therapeutic efficacy and overcoming resistance mechanisms.
Co-Inhibition with Other Kinase Inhibitors (e.g., BTK, PI3K)
In B-cell lymphomas, pro-survival signaling is often driven by parallel pathways, including the B-cell receptor (BCR) pathway, which involves Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase (PI3K). Combining IRAK4 inhibitors with BTK or PI3K inhibitors has demonstrated strong synergistic effects.
Preclinical data show that combining the IRAK4 inhibitor ND-2158 with the BTK inhibitor ibrutinib (B1684441) or the PI3Kδ inhibitor GS-1101 leads to synergistic and selective cell death in hematological tumors with the activating MyD88 L265P mutation. Similarly, the IRAK4 inhibitor BAY 1830839, when combined with BTK inhibitors or the PI3K inhibitor copanlisib, synergistically inhibited cell viability in human ABC-DLBCL cell lines. In xenograft models, this combination resulted in significantly improved anti-tumor activity compared to either monotherapy. Emavusertib has also shown synergy with ibrutinib and the PI3K inhibitor idelalisib (B1684644) in marginal zone lymphoma (MZL) cell lines and can help overcome secondary resistance to these agents.
Combination with Apoptosis-Inducing Agents (e.g., Bcl-2 inhibitors)
Upregulation of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) is a mechanism of tumor cell survival and resistance to therapy. Combining IRAK4 inhibition with Bcl-2 inhibitors has proven to be an effective strategy in preclinical models. In xenograft models of T-ALL, a modest response to a single-agent IRAK1/4 inhibitor was dramatically augmented by the addition of a Bcl-2 inhibitor (ABT-737), leading to a marked reduction in leukemia burden and prolonged survival. Similarly, in AML, the addition of Bcl-2 inhibitors resulted in a synergistic reduction of cell expansion and viability in clones that had escaped treatment with an IRAK1 inhibitor alone. In vivo combination studies of emavusertib with the Bcl-2 inhibitor venetoclax (B612062) in an OCI-Ly10 DLBCL model also demonstrated synergistic anti-tumor activity.
Adjuvant Potential with Chemotherapeutic Agents in Preclinical Settings
IRAK signaling has been implicated in promoting resistance to conventional chemotherapy. Preclinical studies have shown that inhibiting IRAK4 can restore sensitivity to various chemotherapeutic agents across different cancer types. In T-ALL, combining an IRAK1/4 inhibitor with vincristine (B1662923) considerably reduced the tumor burden in mice and prolonged their survival. More broadly, IRAK inhibition has been shown to restore sensitivity to a wide range of chemotherapies in diverse preclinical solid-tumor models, including agents like paclitaxel (B517696), doxorubicin, gemcitabine, and oxaliplatin. Specifically for breast cancer, pharmacologic inhibition of IRAK1 was found to reverse resistance to paclitaxel by inducing significant apoptosis.
Therapeutic Potential in Disease Models and Mechanistic Insights
Modulation of Innate Immune Responses in Preclinical Models
Inhibition of IRAK4 has demonstrated significant effects on modulating innate immune responses in a variety of preclinical settings. By blocking the primary kinase in the TLR/IL-1R signaling pathway, IRAK4 inhibitors can effectively dampen excessive inflammation. wikipedia.orgnih.gov
The essential role of IRAK4 in mediating signals from TLRs and the IL-1R family has been firmly established through animal models. nih.gov Genetic deletion or kinase inactivation of IRAK4 in mice confers resistance to lethal doses of lipopolysaccharide (LPS), a TLR4 ligand, and prevents the development of inflammation in multiple inflammatory disease models. nih.govresearchgate.netnih.gov
Pharmacological inhibition of IRAK4 mirrors these genetic findings. For instance, the selective IRAK4 inhibitor PF-06650833 has been shown to reduce markers of inflammation in animal models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). nih.govcornell.edu In a rat collagen-induced arthritis (CIA) model, PF-06650833 treatment offered protection from the disease. cornell.edu Similarly, in the pristane-induced and MRL/lpr murine models of lupus, the inhibitor reduced circulating autoantibody levels. cornell.edu These studies underscore the potential of IRAK4 inhibition to block the production of key inflammatory drivers downstream of TLR and IL-1R activation in vivo.
| Preclinical Model | IRAK4 Inhibitor | Key Findings |
| Rat Collagen-Induced Arthritis (CIA) | PF-06650833 | Protected rats from disease development. cornell.edu |
| Mouse Pristane-Induced Lupus | PF-06650833 | Reduced levels of circulating autoantibodies. cornell.edu |
| Mouse MRL/lpr Lupus Model | PF-06650833 | Reduced levels of circulating autoantibodies. cornell.edu |
| Mouse LPS-Induced Shock | Genetic Inactivation of IRAK4 | Conferred complete resistance to lethal shock. researchgate.netnih.gov |
The inflammasome is a multiprotein complex that plays a critical role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Recent evidence has linked TLR/IL-1R signaling directly to the activation of the NLRP3 inflammasome. frontiersin.org IRAK4-mediated activation of IRAK1 is a key step in this process; IRAK1 can bypass the need for a priming signal and directly license the rapid activation of the NLRP3 inflammasome. frontiersin.orgfrontiersin.org
This connection suggests that inhibiting IRAK4 could be an effective strategy to control inflammasome-driven inflammation. By blocking the activation of IRAK1, an IRAK4 inhibitor would prevent the subsequent activation of the NLRP3 inflammasome, thereby reducing the maturation and release of potent inflammatory cytokines. frontiersin.org This mechanism is particularly relevant in diseases where NLRP3 inflammasome activation and subsequent pyroptosis—a highly inflammatory form of cell death—are key drivers of pathology. frontiersin.org
Impact on Pathological Cell Survival and Proliferation Mechanisms
Beyond its role in classical inflammation, the IRAK4 signaling pathway can be co-opted by cancer cells to promote their survival and proliferation. frontiersin.org This is particularly evident in hematologic malignancies where mutations in upstream signaling components lead to constitutive activation of the pathway.
Activating mutations in the myeloid differentiation primary response 88 (MYD88) adaptor protein, most notably the L265P mutation, are frequently found in B-cell lymphomas such as the Activated B-cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenstrom's macroglobulinemia. frontiersin.orgnih.govcuris.com This mutation leads to the spontaneous formation of the "myddosome" complex, consisting of MYD88, IRAK4, and IRAK1/2, which results in constitutive IRAK4 kinase activity and chronic activation of pro-survival NF-κB signaling. frontiersin.orgfrontiersin.org
The dependence of these cancer cells on this signaling pathway makes IRAK4 an attractive therapeutic target. curis.com Preclinical studies using IRAK4 inhibitors have shown significant anti-tumor activity in relevant cancer models.
In a mouse xenograft model of ABC DLBCL with the MYD88 L265P mutation, the IRAK4 inhibitor ND-2158 decreased tumor growth. frontiersin.org
The orally bioavailable IRAK4 inhibitor emavusertib (B3028269) (CA-4948) demonstrated dose-dependent efficacy in ABC-DLBCL xenograft models and showed the greatest efficacy in patient-derived xenograft (PDX) models of ABC-DLBCL. curis.com
In myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) with spliceosome mutations (e.g., in SF3B1 or U2AF1), the expression of a longer, hypermorphic isoform of IRAK4 (IRAK4-L) drives oncogenic signaling. frontiersin.orgnih.gov Treatment with an IRAK4 inhibitor potently suppresses leukemic function in AML cell lines that express high levels of IRAK4-L. nih.gov
| Cancer Model | IRAK4 Inhibitor | Key Findings |
| ABC DLBCL Xenograft (MYD88 L265P) | ND-2158 | Decreased tumor growth and reduced IRAK4 phosphorylation. frontiersin.org |
| ABC DLBCL Patient-Derived Xenograft (PDX) | Emavusertib (CA-4948) | Exhibited greatest efficacy in ABC-DLBCL models, including those with dual MYD88 and CD79B mutations. curis.com |
| AML Cell Lines (Spliceosome Mutant/IRAK4-L) | Unspecified IRAK4 inhibitor | Potently suppressed leukemic function. nih.gov |
A significant challenge in targeted cancer therapy is the development of adaptive resistance. Emerging evidence indicates that IRAK4 signaling can act as a key survival pathway that allows cancer cells to evade the effects of other targeted agents, such as Bruton's tyrosine kinase (BTK) inhibitors in B-cell lymphomas and Fms-like tyrosine kinase 3 (FLT3) inhibitors in AML. frontiersin.orgnih.gov
Inhibition of IRAK4 has shown promise in overcoming such resistance.
BTK Inhibitors: In B-cell lymphomas, persistent IRAK4 signaling has been observed in patients treated with BTK inhibitors. frontiersin.org A preclinical study in marginal zone lymphoma (MZL) models showed that the IRAK4 inhibitor emavusertib improved the sensitivity of MZL cells to BTK and PI3K inhibitors, including in cell lines with acquired secondary resistance to these agents. nih.gov This suggests that combining IRAK4 inhibition with BTK inhibition could be a strategy to achieve deeper and more durable responses. frontiersin.orgnih.gov
FLT3 Inhibitors: In AML, resistance to potent FLT3 inhibitors can occur through various mechanisms. nih.gov The development of dual FLT3-IRAK4 inhibitors is a strategy designed to overcome adaptive resistance mediated by innate immune signaling. frontiersin.orgnih.gov The multikinase inhibitor emavusertib, which targets both IRAK4 and FLT3, has been proposed for the treatment of myeloid malignancies to counteract these resistance pathways. nih.gov
Insights into IRAK4 Kinase-Dependent vs. Kinase-Independent Signaling
IRAK4 is a unique serine/threonine kinase that possesses dual functions critical to innate immune signaling: it has enzymatic (kinase) activity and also serves as a structural scaffold. nih.govmdpi.com This duality is central to its role in pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). nih.govwikipedia.org Upon receptor activation, IRAK4 is recruited to the adaptor protein MyD88, where it orchestrates the assembly of a larger signaling complex known as the Myddosome. nih.govmdpi.com
Kinase Activity : IRAK4's kinase function involves phosphorylating itself (autophosphorylation) and downstream substrates, including IRAK1. pnas.orgnih.gov This enzymatic activity was long thought to be the primary driver of the downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways. nih.govpnas.org
Scaffolding Function : Independent of its ability to phosphorylate other proteins, IRAK4 serves as a crucial scaffold. nih.govacrabstracts.org It physically brings together MyD88 and other IRAK family members (like IRAK1 and IRAK2), facilitating the protein-protein interactions necessary for signal propagation. nih.govacrabstracts.org
The use of selective IRAK4 kinase inhibitors has been instrumental in dissecting these two roles. Studies have revealed that simply blocking the kinase activity of IRAK4 does not always completely halt cytokine production or signaling. nih.govnih.gov This suggests that the scaffolding function of IRAK4 is sufficient to mediate some level of signal transduction, a finding with significant implications for disease pathogenesis and drug design. nih.govacrabstracts.orgnih.gov
The scaffolding function of IRAK4 is essential for the formation of the Myddosome complex, which is the primary platform for initiating downstream signaling. nih.gov Research has shown that even a kinase-inactive form of IRAK4 can still associate with MyD88 and support a partial immune response, highlighting the importance of its structural role. nih.gov In some cellular contexts, particularly in non-myeloid cells, the scaffolding activity appears to be the dominant function, as kinase inhibitors have a limited effect on blocking signaling in these cells. acrabstracts.org
This kinase-independent signaling can contribute to chronic inflammation and the pathogenesis of autoimmune diseases. nih.govresearchgate.net If the IRAK4 protein is present and able to assemble the Myddosome, it can perpetuate inflammatory signals even if its enzymatic activity is blocked by a conventional inhibitor. nih.govacrabstracts.org This explains why reducing the total amount of IRAK4 protein through targeted degradation may be more effective at blocking signaling than kinase inhibition alone. acrabstracts.org Therefore, the physical presence of the IRAK4 protein as a scaffold is a key contributor to the dysregulated signaling found in various inflammatory disorders.
The growing understanding of IRAK4's dual roles has profound implications for therapeutic strategies. The realization that kinase inhibitors may not fully abrogate IRAK4-driven signaling has spurred new approaches to drug design. nih.govacrabstracts.org
Development of Scaffolding Inhibitors : A novel strategy is to design compounds that directly block the scaffolding function of IRAK4. acrabstracts.org These inhibitors work by preventing the protein-protein interactions between IRAK4 and other components of the Myddosome, such as IRAK1 or IRAK2. acrabstracts.org This approach offers the potential for more comprehensive pathway inhibition than kinase inhibitors alone, especially in cell types where the scaffolding function is paramount. acrabstracts.org This represents a new therapeutic mechanism to treat inflammatory diseases with potentially greater efficacy. acrabstracts.org
Targeted Protein Degradation : Another advanced strategy involves the use of proteolysis-targeting chimeras (PROTACs). These molecules are designed to induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions simultaneously. This approach ensures a more complete shutdown of the signaling pathway.
Future Research : These developments open new avenues for research. Future studies will likely focus on identifying the specific diseases and cell types where either the kinase or the scaffolding function is the dominant driver of pathology. This will allow for a more tailored therapeutic approach, matching the inhibitor type (kinase, scaffold, or degrader) to the specific disease mechanism. This distinction is critical for developing more effective therapeutics that can overcome the limitations of first-generation IRAK4 kinase inhibitors. waldenstromsworkshop.org
Table of Mentioned Compounds
| Compound Name/Class | Description |
|---|---|
| IRAK inhibitor 4 trans | A general term for a chemical compound that inhibits IRAK4. |
| IRAK4i | Abbreviation for IRAK4 inhibitor, used generally in research literature. nih.gov |
| Zimlovisertib (PF-06650833) | A potent and selective inhibitor of IRAK4. medchemexpress.com |
| Zabedosertib (BAY 1834845) | A selective, orally active IRAK4 inhibitor. medchemexpress.com |
| KT-474 (KYM-001) | An orally active IRAK4 degrader (PROTAC). medchemexpress.com |
| Interleukin-1β (IL-1β) | A pro-inflammatory cytokine used to stimulate inflammatory responses in experimental models. nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine. nih.gov |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine. nih.gov |
| Transforming growth factor-beta (Tgf-β) | An anti-inflammatory and tissue-healing cytokine. nih.gov |
Future Directions and Research Gaps
Exploration of Novel IRAK4-Mediated Biological Functions Beyond Canonical Pathways
Historically, research on IRAK4 has predominantly focused on its canonical role in the MyD88-dependent signaling cascade, which leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. sinobiological.com However, emerging evidence suggests that IRAK4's functional repertoire extends beyond these well-trodden paths. A pivotal area of future research for IRAK inhibitor 4 trans will be to elucidate these non-canonical functions.
A compelling example of such a non-canonical pathway is the role of IRAK4 and IRAK1 in countering DNA damage-induced apoptosis, independent of TLR/IL-1R signaling. nih.govnih.gov In this pathway, IRAK4 is activated downstream of the ATR kinase in response to double-strand breaks. nih.gov This activated IRAK4 then forms a complex with and activates IRAK1, which translocates to the nucleus to interfere with the pro-apoptotic PIDDosome, thereby promoting cell survival. nih.gov Investigating the efficacy of this compound in modulating this pathway could open up new therapeutic avenues, particularly in the context of sensitizing cancer cells to chemo- and radiotherapy. nih.gov
Future research should systematically explore other potential non-canonical roles of IRAK4, such as its involvement in metabolic regulation, cellular differentiation, and tissue repair. A deeper understanding of these functions will be instrumental in identifying novel therapeutic indications for this compound and in predicting potential on-target effects that are not related to its canonical anti-inflammatory activity.
Development of Advanced Preclinical Models for Evaluating this compound
To bridge the translational gap between preclinical findings and clinical outcomes, it is imperative to move beyond traditional cell line and animal models. The development and utilization of more sophisticated, human-relevant preclinical models will be crucial for accurately predicting the efficacy and potential liabilities of this compound.
Organoid and Complex 3D Cell Culture Models
Organoid and complex 3D cell culture systems represent a significant leap forward in preclinical modeling. These models, derived from patient tissues, can recapitulate the complex cellular architecture and microenvironment of human organs to a much greater extent than conventional 2D cell cultures. For instance, patient-derived tumor organoids can be used to assess the efficacy of this compound in a personalized medicine context, potentially identifying patient populations that are most likely to respond to treatment. Similarly, organoids of the gut, lung, or skin can be employed to model inflammatory diseases in these tissues and to evaluate the therapeutic effects of this compound in a more physiologically relevant setting.
Genetically Engineered Mouse Models for Specific Disease Pathologies
Genetically engineered mouse models (GEMMs) offer a powerful tool for dissecting the role of IRAK4 in specific disease pathologies. embopress.orgcyagen.com For example, mice with a kinase-inactive IRAK4 mutant have been instrumental in demonstrating the importance of IRAK4's kinase activity in various autoimmune and inflammatory conditions. nih.govnih.gov Future research should leverage GEMMs that harbor specific mutations found in human diseases, such as the MyD88 L265P mutation prevalent in certain B-cell lymphomas. frontiersin.org Testing this compound in such highly specific and relevant GEMMs will provide critical insights into its therapeutic potential and mechanism of action in genetically defined diseases. embopress.org
Investigation of Resistance Mechanisms to IRAK4 Inhibition in Preclinical Settings
As with any targeted therapy, the potential for the development of resistance to IRAK4 inhibition is a critical consideration. While IRAK4 inhibitors are still in relatively early stages of clinical development, it is proactive and essential to investigate potential resistance mechanisms in preclinical settings.
One potential mechanism of resistance could involve the upregulation of bypass signaling pathways that can compensate for the loss of IRAK4 activity. Another possibility is the emergence of mutations in the IRAK4 gene itself that prevent the binding of this compound. Preclinical studies using long-term exposure of cancer cell lines or organoids to this compound can be designed to induce and identify such resistance mechanisms. Understanding these mechanisms will be crucial for developing strategies to overcome resistance, such as combination therapies that target both IRAK4 and the bypass pathways. For example, in the context of B-cell lymphomas, resistance to BTK inhibitors has been linked to persistent IRAK4 signaling, suggesting a rationale for combining IRAK4 inhibitors with BTK inhibitors. frontiersin.org
Comparative Studies with Other IRAK4 Inhibitors and Related Compounds
The field of IRAK4-targeted therapies is rapidly expanding, with several small molecule inhibitors and other modalities under development. mdpi.comacs.org Rigorous head-to-head comparative studies will be essential to delineate the unique pharmacological profile of this compound. These studies should not only compare the potency and selectivity of different inhibitors but also their effects on downstream signaling pathways and cellular functions.
| Compound/Modality | Mechanism of Action | Key Features |
| This compound | Small molecule kinase inhibitor | Specific inhibitor of IRAK4 kinase activity. |
| PF-06650833 | Small molecule kinase inhibitor | Potent and selective IRAK4 inhibitor. cornell.edu |
| CA-4948 (Emavusertib) | Small molecule kinase inhibitor | Orally available IRAK4 inhibitor. curis.comnih.gov |
| BAY1834845 (Zabedosertib) | Small molecule kinase inhibitor | Potent and selective IRAK4 inhibitor. acs.org |
| KT-474 | PROTAC degrader | Induces the degradation of IRAK4 protein. researchgate.nettechnologynetworks.com |
Such comparative analyses will help to identify the most promising therapeutic candidates for specific indications and may reveal subtle but important differences in their mechanisms of action.
Potential for Next-Generation IRAK4-Targeting Modalities (e.g., Degraders, PROTACs)
Beyond small molecule inhibitors, the development of next-generation IRAK4-targeting modalities offers exciting new therapeutic possibilities. nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity. researchgate.netnih.gov An IRAK4-targeted PROTAC would not only block the kinase activity of IRAK4 but also eliminate its scaffolding function, which is crucial for the assembly of the Myddosome signaling complex. technologynetworks.comnih.gov This dual mechanism of action could lead to a more profound and sustained inhibition of IRAK4 signaling compared to traditional inhibitors. researchgate.netkymeratx.com
The development of IRAK4-targeting PROTACs, such as KT-474, is already underway and has shown promise in preclinical studies. researchgate.nettechnologynetworks.com Future research should focus on designing and evaluating PROTACs based on the chemical scaffold of this compound. This could lead to the development of highly potent and specific IRAK4 degraders with superior therapeutic properties. The potential advantages of degradation over inhibition make this a particularly promising avenue for future research and development.
Elucidating the Full Spectrum of Downstream Effectors and Interaction Partners of IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the apical kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). nih.govnih.gov Its activation within the Myddosome protein complex, alongside the adaptor protein MyD88, triggers canonical pathways leading to the activation of NF-κB and MAPKs. nih.govwikipedia.orgmedchemexpress.com However, a significant research gap exists in fully mapping the breadth of IRAK4's molecular interactions and downstream targets, which is crucial for understanding the full impact of its inhibition.
Future research must move beyond the canonical view and investigate the non-catalytic scaffolding function of IRAK4. This scaffolding role is critical for the assembly of the Myddosome and can facilitate signaling even when its kinase activity is inhibited. nih.govnih.gov This suggests that a host of protein-protein interactions, which are essential for signal propagation, remain to be fully characterized. The kinase activity of IRAK4 appears to control the signal strength by stabilizing the association with downstream molecules like IRAK1. nih.gov
Key areas for future investigation include:
Non-Canonical Kinase Targets: Studies have identified that the phosphorylation of kinases MNK1 and MSK1, which are downstream of MAPKs, is deficient in the absence of IRAK4 kinase activity. nih.gov This indicates that IRAK4's influence extends further down the signaling cascade than traditionally appreciated, and a comprehensive phosphoproteomic analysis is needed to identify all substrates.
Interferon Regulatory Factor (IRF) Pathways: IRAK4 is implicated in the activation of IRF5 and IRF7, transcription factors that are pivotal for the production of type I interferons. frontiersin.orgguidetopharmacology.org The precise mechanism by which IRAK4 modulates these factors, potentially through its interaction with IRAK1, requires deeper investigation to understand its role in antiviral immunity and certain autoimmune conditions. frontiersin.org
Crosstalk with other IRAK Family Members: The IRAK family includes IRAK1, IRAK2, and the negative regulator IRAK-M (IRAK3). nih.gov IRAK-M can interact with the MyD88-IRAK4 complex to suppress signaling. nih.govfrontiersin.org However, in some contexts, IRAK-M can paradoxically promote the transcription of specific genes. frontiersin.orgnih.gov Understanding the dynamic and context-dependent interplay between IRAK4 and other IRAK isoforms is a critical research gap.
Isoform-Specific Interactions: Recent discoveries in oncology have highlighted the existence of different IRAK4 splice isoforms, such as a long form (IRAK4-L) and a short form (IRAK4-S). frontiersin.orgnih.gov These isoforms can have distinct signaling capacities and interaction partners, with the hypermorphic IRAK4-L being linked to oncogenesis in acute myeloid leukemia (AML). frontiersin.orgnih.gov Identifying the unique interactome of each isoform is essential for developing targeted cancer therapies.
| Interaction Partner / Effector | Pathway | Function / Role | Key Research Question |
|---|---|---|---|
| MyD88 | Canonical TLR/IL-1R | Adaptor protein; essential for IRAK4 recruitment and Myddosome formation. wikipedia.org | How do post-translational modifications of MyD88 affect IRAK4 binding and activation? |
| IRAK1 / IRAK2 | Canonical TLR/IL-1R | Downstream kinases phosphorylated by IRAK4; propagate signal to TRAF6. nih.govnih.gov | What determines the preferential use of IRAK1 versus IRAK2 in different cell types? |
| TRAF6 | Canonical TLR/IL-1R | E3 ubiquitin ligase; activated downstream of IRAK1/4, leading to NF-κB and MAPK activation. wikipedia.orgnih.gov | Are there IRAK4-dependent, TRAF6-independent signaling branches? |
| MNK1 / MSK1 | MAPK Pathway Extension | Kinases downstream of p38/ERK; their phosphorylation is dependent on IRAK4 kinase activity. nih.gov | What is the functional consequence of reduced MNK1/MSK1 activation following IRAK4 inhibition? |
| IRF5 / IRF7 | Interferon Production | Transcription factors for type I interferons; activation is linked to IRAK4 signaling. frontiersin.orgguidetopharmacology.org | What is the direct mechanism by which the IRAK4 complex activates IRFs? |
| IRAK-M (IRAK3) | Negative Regulation | Pseudokinase that inhibits dissociation of IRAKs from MyD88, dampening the signal. nih.govmedchemexpress.com | Under what conditions does IRAK-M switch from an inhibitory to a pro-signaling role? |
Translational Research Implications for Designing Effective Therapies
Translating the intricate knowledge of IRAK4 signaling into effective clinical therapies requires moving beyond simple kinase inhibition. The dual nature of IRAK4—acting as both a kinase and a scaffold—presents a significant challenge and a therapeutic opportunity. nih.gov The limited clinical efficacy observed with some first-generation IRAK4 kinase inhibitors may be due to the residual signaling permitted by its scaffolding function. nih.govresearcher.life
A primary implication for future drug design is the development of modalities that neutralize both functions of the IRAK4 protein. Proteolysis Targeting Chimeras (PROTACs) represent a promising strategy. nih.gov These molecules are engineered to induce the complete degradation of the target protein, thereby eliminating both its enzymatic and non-enzymatic activities. sygnaturediscovery.com Compounds like KT-474, an IRAK4 degrader, have shown the potential for more potent and sustained inhibition of cytokine production compared to traditional kinase inhibitors in preclinical models. sygnaturediscovery.comguidetopharmacology.org
Furthermore, the design of effective therapies must be context-dependent, tailored to the specific diseases being treated:
Oncology: In malignancies that co-opt IRAK4 signaling, such as certain B-cell lymphomas and AML, combination therapies are a key translational goal. frontiersin.org Preclinical studies show that combining IRAK4 inhibitors with inhibitors of parallel survival pathways, like Bruton's tyrosine kinase (BTK), can result in synergistic anti-tumor activity. frontiersin.orgnih.gov Identifying these synergistic combinations for different cancer types is a critical area of research.
Autoimmune and Inflammatory Diseases: For conditions like rheumatoid arthritis or lupus, the therapeutic goal is to modulate, rather than ablate, the immune response. nih.govbellbrooklabs.com Here, highly selective kinase inhibitors might be sufficient. The development of biomarkers, such as the genetic status of MyD88 or the expression profile of IRAK4 isoforms, will be crucial for patient stratification and predicting therapeutic response. nih.gov
Targeting Isoforms: The discovery of disease-driving IRAK4 isoforms, like IRAK4-L in AML, opens the door for developing isoform-selective inhibitors or degraders. nih.gov This would allow for precise targeting of malignant cells while potentially sparing the function of the normal IRAK4 isoform in healthy immune cells, leading to a better therapeutic window.
The successful translation of IRAK4-targeted drugs from the laboratory to the clinic will depend on a deeper understanding of its complex biology and the development of innovative therapeutic strategies that address both its kinase and scaffolding functions.
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Key Research Question for Translation |
|---|---|---|---|
| Kinase Inhibition | Blocks the ATP-binding site, preventing phosphorylation of downstream substrates. | Well-established modality; can be designed for high selectivity. | To what extent does residual scaffolding-based signaling limit clinical efficacy in different diseases? |
| Protein Degradation (PROTACs) | Induces ubiquitination and proteasomal degradation of the entire IRAK4 protein. sygnaturediscovery.com | Eliminates both kinase and scaffolding functions, potentially leading to greater efficacy and durability. sygnaturediscovery.comnih.gov | Can IRAK4 degraders achieve a therapeutic index that is superior to kinase inhibitors in clinical settings? |
| Combination Therapy | Targets IRAK4 alongside a parallel oncogenic pathway (e.g., BTK, FLT3). frontiersin.org | Potential for synergistic anti-tumor effects and overcoming treatment resistance. frontiersin.org | What are the most effective and tolerable combination strategies for specific hematologic malignancies? |
| Isoform-Selective Targeting | Specifically inhibits or degrades a disease-associated isoform (e.g., IRAK4-L). nih.gov | Could offer high precision, maximizing efficacy in cancer cells while minimizing effects on healthy cells. | Can small molecules or degraders be designed with sufficient selectivity for IRAK4-L over IRAK4-S? |
Q & A
Basic: What is the molecular mechanism of IRAK inhibitor 4 (trans), and how does it modulate the TLR/IL-1R signaling pathway?
Answer: IRAK inhibitor 4 (trans) selectively inhibits interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. IRAK4 activation triggers downstream NF-κB and MAPK pathways, driving inflammatory cytokine production. The compound binds to IRAK4’s kinase domain, disrupting its ability to phosphorylate IRAK1 and downstream mediators like TRAF6 .
Methodological Insight: Validate IRAK4 inhibition using kinase activity assays (e.g., ADP-Glo™) and confirm pathway suppression via Western blotting for phospho-IRAK1, phospho-IκBα, or NF-κB nuclear translocation .
Basic: How should researchers design experiments to determine the IC50 of IRAK inhibitor 4 (trans) in vitro?
Answer: IC50 determination requires dose-response assays in IRAK4-dependent cellular models (e.g., TLR-stimulated THP-1 monocytes or HEK-Blue™ TLR reporter cells). Measure inhibition of cytokine production (IL-6, TNF-α) via ELISA or luminescence-based NF-κB reporters. Normalize data to vehicle controls and use nonlinear regression (e.g., GraphPad Prism) for curve fitting .
Advanced: What structural features of IRAK inhibitor 4 (trans) confer selectivity for IRAK4 over related kinases, and how does the trans configuration influence binding affinity?
Answer: The trans configuration optimizes spatial alignment of the indazole-carboxamide moiety within IRAK4’s ATP-binding pocket, enhancing hydrogen bonding with hinge residues (e.g., Glu345). The trifluoromethoxy-phenyl group improves hydrophobic interactions, while the cyclohexanol substituent minimizes off-target effects on JNK or PI3K isoforms .
Methodological Insight: Compare cis/trans isomer activity via molecular docking simulations (e.g., AutoDock Vina) and validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler™) .
Advanced: How can researchers resolve contradictory data on IRAK inhibitor 4 (trans)’s efficacy in TLR9 vs. TLR4 signaling contexts?
Answer: Discrepancies arise from cell-type-specific IRAK4/MyD88 complex dynamics. In chronic lymphocytic leukemia (CLL) cells, TLR9 activation upregulates IκBζ post-transcriptionally, which may bypass IRAK4 inhibition . In pulmonary artery smooth muscle cells (PASMCs), TLR4/IRAK/NF-κB signaling is more directly suppressed .
Methodological Insight: Use siRNA knockdown of MyD88 or IRAK4 in parallel experiments to isolate pathway dependencies. Combine inhibitor treatment with qPCR for IκBζ and immunoblotting for IRAK1/4 phosphorylation .
Advanced: What strategies enhance the therapeutic efficacy of IRAK inhibitor 4 (trans) in combination therapies?
Answer: Co-encapsulation with pro-apoptotic agents (e.g., ABT-737) in PEG-PLGA nanoparticles improves bioavailability and synergizes apoptosis in Jurkat cells. This approach leverages IRAK4 inhibition to suppress survival signals while directly targeting BCL-2 .
Methodological Insight: Assess combination efficacy via Annexin V/7-AAD flow cytometry and quantify synergy using the Chou-Talalay method (CompuSyn software) .
Advanced: How do researchers evaluate IRAK inhibitor 4 (trans) in vivo, and what are key pharmacokinetic challenges?
Answer: Xenograft models of ABC-DLBCL (e.g., MYD88-mutated tumors) are standard. Measure tumor volume reduction and plasma cytokine levels (IL-23, IL-1β) via multiplex assays. Challenges include poor aqueous solubility, requiring formulation in DMSO/PEG vehicles and monitoring liver enzyme elevation .
Advanced: What post-transcriptional regulatory mechanisms might limit IRAK inhibitor 4 (trans)’s efficacy in certain malignancies?
Answer: In CLL, TLR9 activation stabilizes IκBζ protein via IRAK-dependent mechanisms, bypassing transcriptional NF-κB inhibition. This necessitates co-targeting upstream regulators (e.g., BTK) or downstream effectors (e.g., mTOR) .
Methodological Insight: Perform RNA-seq to identify IRAK4-independent survival pathways and validate with phospho-specific antibodies for mTOR/S6K .
Advanced: How can researchers assess off-target effects of IRAK inhibitor 4 (trans) in complex cellular systems?
Answer: Use phosphoproteomics (e.g., LC-MS/MS) to map kinase inhibition profiles. For example, IRAK inhibitor 1 (a related compound) shows weak JNK-1/2 inhibition at >3 µM, suggesting IRAK4 (trans) may share off-target liabilities at high doses .
Advanced: What experimental models are suitable for studying resistance to IRAK inhibitor 4 (trans)?
Answer: Generate resistant cell lines via prolonged low-dose exposure. Sequence IRAK4 for kinase domain mutations (e.g., analog-sensitive alleles) and validate using CRISPR-Cas9 knock-in models. Co-treat with proteasome inhibitors (e.g., bortezomib) to overcome compensatory NF-κB activation .
Basic: What controls are essential when testing IRAK inhibitor 4 (trans) in primary immune cell assays?
Answer: Include vehicle (DMSO) controls, IRAK4-negative cell lines (e.g., IRAK4-KO HEK293), and a positive control inhibitor (e.g., AS2444697). Monitor cell viability via MTT/WST-1 assays to exclude cytotoxicity confounders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
